2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide , also referred to as a benzofuro-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N4O6 with a molecular weight of approximately 520.49 g/mol. Its structure features a complex arrangement that includes:
- A benzo[d][1,3]dioxole moiety.
- A benzofuro[3,2-d]pyrimidine core.
- An N-benzylacetamide functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:
- Formation of the benzo[d][1,3]dioxole precursor.
- Cyclization reactions to construct the benzofuro[3,2-d]pyrimidine core.
- Final acetamide formation through coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:
- Antitumor Efficacy : Compounds similar to this structure have demonstrated significant antitumor activity against various cancer cell lines. In one study, derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in HepG2 and HCT116 cell lines, indicating superior potency .
Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|---|
1 | HepG2 | 2.38 | 7.46 |
2 | HCT116 | 1.54 | 8.29 |
3 | MCF7 | 4.52 | 4.56 |
The biological activity of this compound may be attributed to several mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.
- Apoptosis Induction : Studies indicate that it promotes apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of compounds similar to this one:
-
Study on Antiproliferative Effects :
- A study assessed the antiproliferative effects on various cancer cell lines using annexin V-FITC assays and cell cycle analysis.
- Results indicated significant inhibition of cell growth and induction of apoptosis.
-
Molecular Docking Studies :
- Molecular docking simulations have suggested that the compound interacts favorably with target proteins involved in cancer progression, which supports its potential as a therapeutic agent.
Properties
CAS No. |
892432-02-9 |
---|---|
Molecular Formula |
C27H21N3O6 |
Molecular Weight |
483.48 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide |
InChI |
InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31) |
InChI Key |
CYBPAVXCWAGKNI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.